Compound Description: Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is a potent and selective antagonist/inverse agonist for the CB1 cannabinoid receptor. [, , ] It was initially developed as an anti-obesity drug but was later withdrawn from the market due to adverse psychiatric effects. [] Rimonabant has been extensively studied for its pharmacological properties and serves as a valuable tool for investigating the role of CB1 receptors in various physiological processes. [, ]
Relevance: Rimonabant shares a common core structure with 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, consisting of a central pyrazole ring substituted at the 1-, 3-, and 5-positions. [, ] Both compounds possess a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring, which is essential for their interaction with CB1 receptors. [] Further, both compounds share a carboxamide group at the 3-position of the pyrazole ring, which contributes to their binding affinity. [] These structural similarities highlight the importance of the pyrazole core and specific substituents for CB1 receptor binding and activity.
SR147778
Compound Description: SR147778 (5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide) is a highly potent, selective, and orally active antagonist for the CB1 receptor. [] It demonstrates nanomolar affinity for both rat brain and human CB1 receptors. [] SR147778 effectively antagonizes the effects of cannabinoid agonists in various in vitro and in vivo models. []
Relevance: SR147778 is structurally very similar to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. Both compounds share the core structure of a 1,5-diarylpyrazole-3-carboxamide with a 2,4-dichlorophenyl group at the 1-position. [] The primary structural difference lies in the substituent at the 5-position of the pyrazole ring and the 4-position substituent (ethyl vs methyl), which suggests that modifications at these positions can be tolerated while maintaining CB1 receptor affinity and antagonist activity.
Compound Description: AM251 is a selective CB1 receptor antagonist that has been widely used to investigate the physiological and behavioral effects of CB1 receptor blockade. [, , , , , , ] Studies have demonstrated its efficacy in antagonizing various cannabinoid-induced effects, including antinociception, hypothermia, and changes in neurotransmitter release. [, , , , , ]
Relevance: AM251 shares a striking structural resemblance to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. Both compounds belong to the arylpyrazole class of CB1 receptor antagonists and feature a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, a crucial structural feature for CB1 receptor binding. [, , , , , , ] Additionally, both compounds possess a carboxamide group at the 3-position, further emphasizing the importance of these moieties for interacting with the CB1 receptor binding site. The structural similarities between AM251 and 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide highlight the potential for developing novel CB1 antagonists based on the arylpyrazole scaffold.
Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen-bonding capability in its C-3 substituent. [] In calcium channel assays, VCHSR acts as a neutral antagonist, contrasting with SR141716A, which acts as an inverse agonist. [] This difference in functional activity highlights the importance of the C-3 substituent in determining the intrinsic activity of biarylpyrazoles at CB1 receptors.
Relevance: Although VCHSR lacks a carboxamide group at the 3-position and the piperidine ring, it shares the core structure of a 1,5-diarylpyrazole with 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, including the crucial 2,4-dichlorophenyl group at the 1-position. [] This structural similarity suggests that the 1,5-diarylpyrazole core plays a critical role in CB1 receptor binding, while variations in the C-3 substituent can modulate intrinsic activity (e.g., antagonist vs. inverse agonist).
5-(5-alkynyl-2-thienyl)pyrazole derivatives
Compound Description: This novel class of compounds was discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] Many of these derivatives, such as compound 18, exhibit potent CB1 receptor antagonist activity with good CB1/CB2 selectivity. [] Notably, compound 18 demonstrates significant weight loss in a diet-induced obese mouse model, highlighting the therapeutic potential of this class. []
Relevance: While the 5-(5-alkynyl-2-thienyl)pyrazole derivatives differ from 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in the specific 5-position substituent, both series share the essential pyrazole core and a carboxamide group at the 3-position. [] This comparison emphasizes the possibility of achieving potent CB1 antagonism with diverse aromatic groups at the 5-position of the pyrazole, suggesting that 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide could serve as a scaffold for further exploration of bioisosteric replacements at this position.
Compound Description: SR141716A is a highly potent and selective antagonist for the CB1 receptor, exhibiting nanomolar affinity. [, , , , , ] It has been instrumental in characterizing the CB1 receptor binding site and serves as a lead compound for developing novel cannabinoid antagonists. [, , , ]
Relevance: SR141716A is structurally analogous to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, sharing the critical 1-(2,4-dichlorophenyl)-5-aryl-pyrazole-3-carboxamide core. [, , , , , ] Notably, both compounds possess a carboxamide group at the 3-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, both of which are crucial for their interaction with CB1 receptors. [, , , ] These structural similarities underscore the importance of these specific moieties for CB1 receptor binding and antagonist activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.